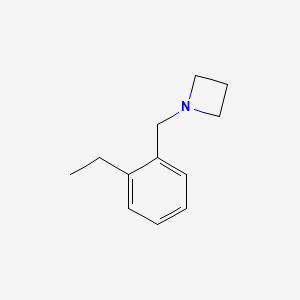
1-(2-Ethylbenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylbenzyl)azetidine is a four-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylbenzyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition of imines with alkenes, which can be catalyzed by thermal or photochemical means . Another approach involves the use of azabicyclo[1.1.0]butanes, which undergo strain-release reactions to form azetidines .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides under specific conditions.
Reduction: Reduction reactions can convert azetidines to corresponding amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or organometallic reagents.
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylbenzyl)azetidine has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-ethylbenzyl)azetidine involves its interaction with specific molecular targets. The ring strain in azetidines facilitates their reactivity, allowing them to participate in various biochemical pathways. The compound can mimic other nitrogen heterocycles, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Ethylbenzyl)azetidine stands out due to its four-membered ring structure, which balances ring strain and stability, making it more versatile in various chemical reactions and applications compared to aziridines and pyrrolidines .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-[(2-ethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-2-11-6-3-4-7-12(11)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3 |
InChI-Schlüssel |
NHCYTZOPLQSLGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CN2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
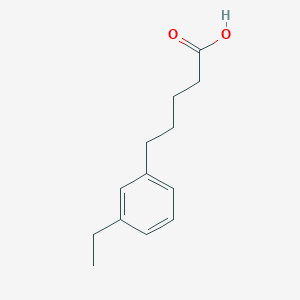

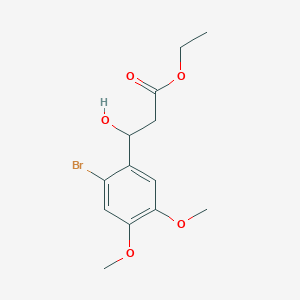
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)

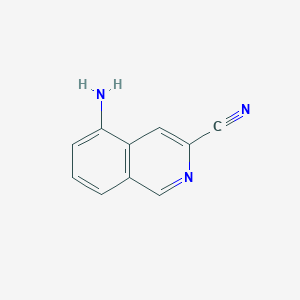
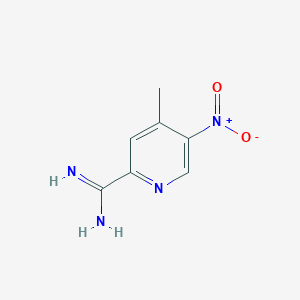
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)
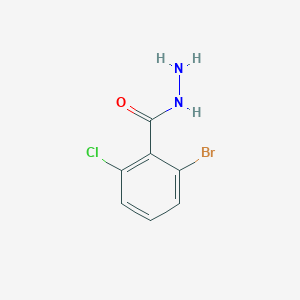

![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)
